molecular formula C13H16 B1595621 2-Methylbuta-1,3-diene;styrene CAS No. 68648-89-5

2-Methylbuta-1,3-diene;styrene

Cat. No.: B1595621
CAS No.: 68648-89-5
M. Wt: 172.27 g/mol
InChI Key: ROGIWVXWXZRRMZ-UHFFFAOYSA-N
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Description

2-Methylbuta-1,3-diene: and styrene are two significant organic compounds widely used in various industrial and scientific applications. 2-Methylbuta-1,3-diene, also known as isoprene, is a volatile liquid hydrocarbon with the formula CH₂=C(CH₃)−CH=CH₂. It is a key building block in the production of synthetic rubber and other polymers. Styrene, with the chemical formula C₆H₅CH=CH₂, is a colorless, oily liquid that is a precursor to polystyrene and several copolymers. Both compounds play crucial roles in the manufacturing of plastics, resins, and synthetic rubbers.

Chemical Reactions Analysis

2-Methylbuta-1,3-diene

2-Methylbuta-1,3-diene undergoes various chemical reactions:

Styrene

Styrene is known for its reactivity in the following types of reactions:

Mechanism of Action

2-Methylbuta-1,3-diene

The mechanism of action of 2-methylbuta-1,3-diene involves its polymerization to form polyisoprene. This process is catalyzed by enzymes such as isoprene synthase, which converts dimethylallyl pyrophosphate to isoprene . The polymerization involves the formation of long chains of isoprene units, resulting in the production of synthetic rubber.

Styrene

Styrene exerts its effects through polymerization and oxidation reactions. The polymerization of styrene involves the opening of the double bond and linking of styrene molecules to form polystyrene . In oxidation reactions, styrene is converted to styrene oxide, which is used in the synthesis of various chemicals .

Comparison with Similar Compounds

2-Methylbuta-1,3-diene

Similar compounds include:

Styrene

Both 2-methylbuta-1,3-diene and styrene are unique in their ability to undergo polymerization to form important industrial polymers. Their reactivity and versatility make them valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-methylbuta-1,3-diene;styrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8.C5H8/c1-2-8-6-4-3-5-7-8;1-4-5(2)3/h2-7H,1H2;4H,1-2H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

ROGIWVXWXZRRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(=C)C=C.C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C13H16
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Related CAS

68648-89-5, 705964-80-3, 694523-05-2, 25038-32-8, 68441-36-1, 700836-36-8, 105729-79-1, 719274-91-6, 106402-53-3
Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, tetrablock
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Isoprene-styrene diblock copolymer
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Isoprene-styrene copolymer
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, epoxidized
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Isoprene-styrene triblock copolymer
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Isoprene-styrene block copolymer
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
Record name Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, pentablock
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Details Compound: Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, graft
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Molecular Weight

172.27 g/mol
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Physical Description

Liquid, White odorless pellets;
Record name Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene, hydrogenated
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CAS No.

25038-32-8, 68648-89-5
Record name Benzene, ethenyl-, polymer with 2-methyl-1,3-butadiene
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Synthesis routes and methods I

Procedure details

To a 2.6 liter autoclave were charged 1900 ml of cyclohexane and 88.1 gm of styrene monomer. The mixture was heated to 60° C. and 3.7 ml of a 1.4 molar solution of sec-butyllithium initiator in cyclohexane was added. After 40 minutes, when analysis of the reaction mixture indicated that polymerization of the styrene monomer was complete, the reaction temperature was reduced to 50° C., and 116.7 gm of isoprene was added. After 45 minutes, no unreacted isoprene was detected. The living styrene-isoprene diblock polymer was then coupled to form a styrene-isoprene-styrene triblock polymer by adding 32.0 ml of 0.12M 1,2-dibromoethane in cyclohexane over a period of 11 minutes. Analysis of the product by gel-permeation chromatography (GPC) indicated that the triblock polymer had a peak molecular weight of 76,800, and contained approximately 12% residual diblock. From the proton NMR spectrum of the product, it was determined that it contained 41.7 wt. % styrene. The solvent was removed from the polymer solution under vacuum at 90° C.
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Synthesis routes and methods II

Procedure details

An AB block polymer of styrene-isoprene was prepared by adding 0.42 ml. of 1.18 N sec-butyl lithium to a mixture of 10 g. styrene of 175 ml. of benzene and 5 ml. of tetrahydrofuran at room temperature. The mixture was allowed to polymerize for 2 hours and 40 g. of dry air-free isoprene was added and the polymerization continued for 2 additional hours. The product was isolated by precipitation into methanol, yielding 27.5 g. of block polymer dispersant.
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Synthesis routes and methods III

Procedure details

In a solution of styrene (41 g) in cyclohexane (1100 g), 0.3 ml of tetrahydrofuran and 1.2 g of 15 wt % n-butyllithium solution were added to initiate polymerization. The reaction was continued for 30 minutes, and the temperature was increased from 40° C. to 50° C. After most of the styrene monomer was reacted, 123 g of isoprene solution was added into the polymer mixture. The reaction was continued for an additional 90 minutes, and the temperature was increased from 55° C. to 80-90° C. After all of the isoprene monomer was completely reacted, a living styrene-isoprene block copolymer was formed in the first step.
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